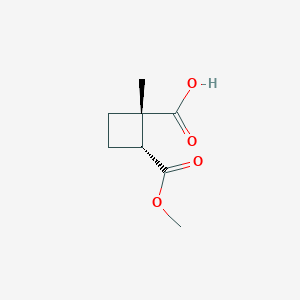

(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 88335-88-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid .

Physical And Chemical Properties Analysis

Diastereomers, like “(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid”, can have different physical properties and reactivity. They have different melting points and boiling points and different densities .Scientific Research Applications

Stereodivergent Syntheses and β-Dipeptides

The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates its utility in the production of enantiomeric β-amino acids. These acids have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This highlights the compound's potential in the development of new peptide-based materials with unique structural and functional properties (Izquierdo et al., 2002).

Synthesis of Cyclobutane Amino Acids

Further research has enabled the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a single chiral bicyclic compound, highlighting the compound's versatility in generating structurally unique amino acids through a [2+2] photocycloaddition reaction. This process underscores its significance in synthesizing novel amino acids that can be incorporated into peptides and proteins for studying structure-function relationships or developing therapeutics (Gauzy et al., 2004).

Conformational Studies and Peptide Rigidity

The synthesis and structural analysis of derivatives of 2-aminocyclobutane-1-carboxylic acid, including its incorporation into highly rigid beta-peptides, reveal the compound's role in promoting strong intramolecular hydrogen bonds. These bonds give rise to cis-fused [4.2.0]octane structural units, conferring high rigidity on molecules both in solution and the gas phase. This research provides insights into the design of peptides and peptidomimetics with enhanced structural stability, which is crucial for developing stable therapeutic agents (Izquierdo et al., 2005).

Photochemical Reactions and Solvent Interactions

The photochemistry of 1,2-diphenylcyclobutene in protic solvents, leading to the formation of methyl ethers and esters, further illustrates the reactivity of cyclobutene derivatives under photochemical conditions. This research is pivotal for understanding the photoreactivity of cyclobutene derivatives and could inform the development of photochemical synthesis pathways for complex organic molecules (Sakuragi et al., 1977).

Future Directions

properties

IUPAC Name |

(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDELNTEGUYNS-XNCJUZBTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)

![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)

![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)